
Coti-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
COTI-2 is an orally available third-generation thiosemicarbazone and activator of mutant forms of the p53 protein . It is an anti-cancer agent with low toxicity . This compound acts both by reactivating mutant p53 and inhibiting the PI3K/AKT/mTOR pathway . It induces apoptosis in multiple human tumor cell lines .
Molecular Structure Analysis
This compound is a small molecule candidate anti-cancer drug . Its chemical formula is C19H22N6S . It has an exact mass of 366.16 and a molecular weight of 366.480 .Chemical Reactions Analysis
This compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP 53 status . It also induced DNA damage and replication stress responses leading to apoptosis and/or senescence .科学研究应用
癌症治疗:克服耐药性
Coti-2 正在研究其克服癌症治疗耐药性的潜力。 它与铜和谷胱甘肽形成稳定的三元复合物,这可能使其成为耐药外排转运蛋白 ABCC1 的底物 {svg_1}。这种特性在治疗已对其他化疗形式产生耐药的癌症方面可能特别有利。
靶向癌症中的 TP53 突变
This compound 通过 p53 依赖性和非依赖性机制均表现出抗肿瘤活性 {svg_2}。 它已显示出在 TP53 突变的癌细胞中恢复野生型 p53 功能的希望,这是治疗与 TP53 突变相关的癌症(如头颈部鳞状细胞癌 (HNSCC))的重要一步 {svg_3}.
癌症细胞中的 Akt/Akt2 抑制
该化合物已证明具有抑制过度表达 Akt/Akt2 的癌细胞生长的能力 {svg_4}。这表明 this compound 可能是针对 Akt/Akt2 途径是肿瘤生长和存活的关键因素的癌症的潜在靶向治疗候选药物。
广谱抗癌活性
This compound 已经过评估其对多种人类癌细胞系的有效性,显示出作为广谱抗癌剂的潜力 {svg_5}。其活性无论癌细胞的来源组织或遗传构成如何都有效。
金属离子螯合和络合物形成
研究详细描述了 this compound 与铁、铜和锌离子的络合物形成 {svg_6}。了解这些相互作用对于开发 this compound 作为抗癌剂至关重要,因为金属离子在药物的作用机制和耐药性发展中起着重要作用。
增强化疗和放疗
This compound 已被证明可增强顺铂和放疗在体外和体内产生的反应 {svg_7}。这可能导致接受常规治疗的患者,特别是那些患有 TP53 突变的患者,获得更好的治疗效果。
作用机制
Target of Action
Coti-2 primarily targets the p53 protein, specifically the misfolded mutant forms . The p53 protein is a crucial tumor suppressor protein that plays a key role in controlling cellular proliferation and survival .
Mode of Action
Upon oral administration, this compound binds to the misfolded mutant forms of the p53 protein . This binding induces a conformational change that normalizes p53 and restores its activity . This restoration of p53 function is significant as it leads to the induction of apoptosis in tumor cells where the p53 protein is mutated .
Biochemical Pathways
this compound affects multiple biochemical pathways. It normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Additionally, this compound induces DNA damage and replication stress responses leading to apoptosis and/or senescence . Furthermore, this compound leads to the activation of AMPK and inhibition of the mTOR pathways in vitro in HNSCC cells .
Pharmacokinetics
It is mentioned that this compound is orally administered , suggesting that it is well-absorbed in the gastrointestinal tract. More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
this compound has been shown to decrease clonogenic survival of HNSCC cells and potentiate response to cisplatin and/or radiation in vitro and in vivo irrespective of TP53 status .
安全和危害
未来方向
生化分析
Biochemical Properties
Coti-2 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the p53 protein, where it restores the DNA-binding properties and transcriptional activity of mutant p53 proteins in HNSCC cells . Additionally, this compound induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . It also activates AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (mTOR) pathways .
Cellular Effects
This compound exerts multiple effects on various types of cells and cellular processes. In HNSCC cells, it decreases clonogenic survival and potentiates the response to cisplatin and/or radiation, irrespective of the p53 status . This compound normalizes wild-type p53 target gene expression and restores DNA-binding properties to the p53-mutant protein . Furthermore, it induces DNA damage and replication stress responses, leading to apoptosis and/or senescence . This compound also activates AMPK and inhibits the mTOR pathways, which are crucial for cellular metabolism and growth .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. This compound binds to mutant p53 proteins, restoring their DNA-binding properties and transcriptional activity . This reactivation of p53 leads to the normalization of wild-type p53 target gene expression . Additionally, this compound induces DNA damage and replication stress responses, which trigger apoptosis and/or senescence . The compound also activates AMPK and inhibits the mTOR pathways, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in both in vitro and in vivo studies . Long-term effects of this compound on cellular function include sustained DNA damage and replication stress responses, leading to apoptosis and/or senescence . The compound’s stability and degradation over time have been studied to ensure its effectiveness in prolonged treatments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is effective at nanomolar concentrations in various human cancer cell lines, regardless of their origin or genetic composition . At higher doses, this compound may exhibit toxic or adverse effects, which need to be carefully monitored in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the activation of AMPK and inhibition of the mTOR pathways . These pathways are crucial for cellular metabolism and growth, and their modulation by this compound contributes to its antitumor effects . The compound also interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution within tissues is crucial for its effectiveness in targeting cancer cells and exerting its antitumor effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target proteins and exert its biochemical and cellular effects .
属性
IUPAC Name |
N-(6,7-dihydro-5H-quinolin-8-ylideneamino)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c26-19(23-22-16-7-3-5-15-6-4-10-21-18(15)16)25-13-11-24(12-14-25)17-8-1-2-9-20-17/h1-2,4,6,8-10H,3,5,7,11-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDAKQMBNSHJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NNC(=S)N3CCN(CC3)C4=CC=CC=N4)C1)N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

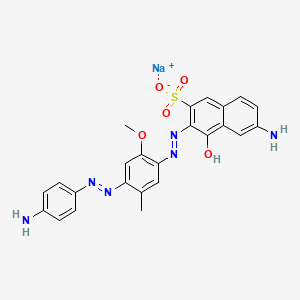

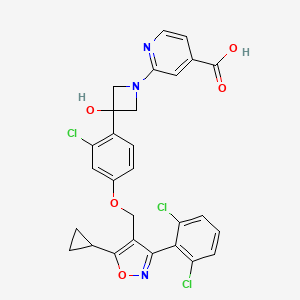
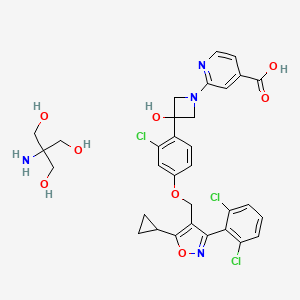
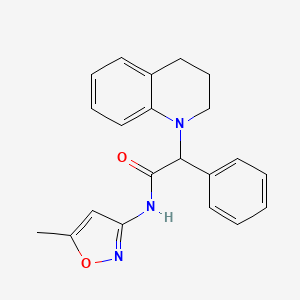
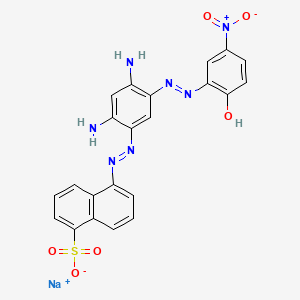
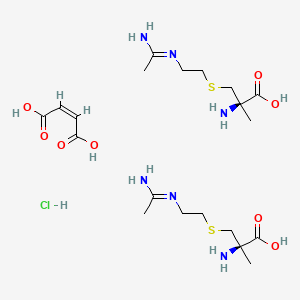
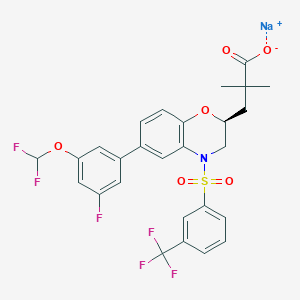

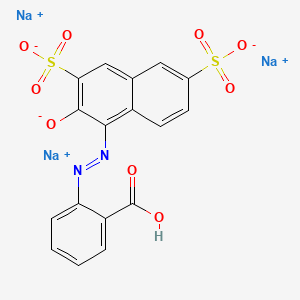
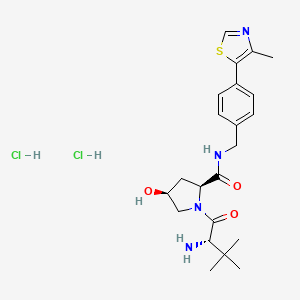
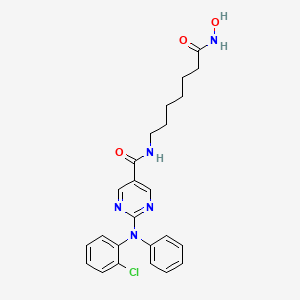
![c[L-Phe-D-pro-L-Phe-L-trp]](/img/structure/B606706.png)
